![molecular formula C18H17F3N2O2 B2620800 N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide CAS No. 303151-32-8](/img/structure/B2620800.png)

N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

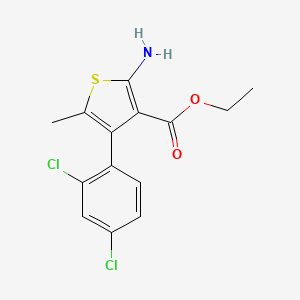

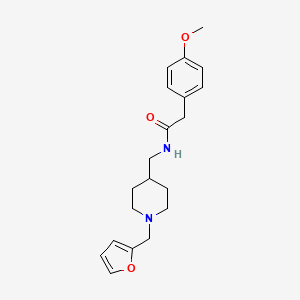

“N-[2-(Morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C18H17F3N2O2 and a molecular weight of 350.34 . It is a derivative of morpholine, a heterocyclic compound widely used in medicinal chemistry due to its advantageous physicochemical, biological, and metabolic properties .

Synthesis Analysis

A series of fluorinated N-(phenyl)-2-(3-morpholin-4-yl-phenoxy)-acetamide derivatives, which include “this compound”, were synthesized using ionic liquid as solvent and base .Molecular Structure Analysis

The molecular structure of “this compound” consists of 18 carbon atoms, 17 hydrogen atoms, 3 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Mecanismo De Acción

Mode of Action

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Indole derivatives have been found to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide in lab experiments include its ability to selectively damage dopaminergic neurons in the substantia nigra, mimicking the pathology observed in Parkinson's disease. This compound is also easy to administer and has a well-established protocol for inducing Parkinson's disease-like symptoms in animal models.

The limitations of using this compound in lab experiments include its potential toxicity and variability in inducing Parkinson's disease-like symptoms. The metabolism of this compound into MPP+ can also vary between species, leading to differences in the severity and onset of symptoms.

Direcciones Futuras

For N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide research include developing new animal models that better mimic the pathology observed in Parkinson's disease. This includes using non-human primates, which have a more similar dopaminergic system to humans. Additionally, researchers are exploring the potential use of this compound in developing new treatments for Parkinson's disease. This includes identifying new targets for therapeutic intervention and developing new drugs that can protect dopaminergic neurons from this compound-induced damage.

Métodos De Síntesis

The synthesis of N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide involves the reaction of 4-morpholinophenylamine with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound with high purity and yield.

Aplicaciones Científicas De Investigación

N-[2-(morpholin-4-yl)phenyl]-3-(trifluoromethyl)benzamide has been extensively used in scientific research to study the dopaminergic system. It is commonly used to induce Parkinson's disease-like symptoms in animal models. This compound is metabolized into MPP+, which selectively damages dopaminergic neurons in the substantia nigra. This allows researchers to study the mechanisms underlying Parkinson's disease and develop potential treatments.

Propiedades

IUPAC Name |

N-(2-morpholin-4-ylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-1-2-7-16(15)23-8-10-25-11-9-23/h1-7,12H,8-11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEGBEVHWLBRIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)

![N'-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]oxamide](/img/structure/B2620727.png)

![2-(5-amino-3-(phenylamino)-4-tosyl-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2620731.png)

![N-(3-methoxyphenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2620733.png)

![5,6,8,9-Tetrahydroimidazo[1,2-d][1,4]oxazepin-3-amine;hydrochloride](/img/structure/B2620734.png)

![N-(2,4-difluorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2620736.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea](/img/structure/B2620740.png)